Methyl 4,5-dichloro-2-fluorobenzoate

Lipophilicity LogP Drug-likeness

Regioisomeric purity is critical for reproducible Suzuki-Miyaura and Negishi couplings. This 4,5-dichloro-2-fluoro benzoate scaffold, supplied with batch QC documentation, eliminates the need for costly in-house Fischer esterification and ensures consistent downstream reactivity. - Differentiated C-Cl bonds (C4 & C5) enable programmed, sequential cross-coupling. - Ortho-fluorine serves as a metabolically stable bioisostere for lead optimization. - Methyl ester acts as a protecting group, streamlining scale-up campaigns.

Molecular Formula C8H5Cl2FO2
Molecular Weight 223.02 g/mol
Cat. No. B12105825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dichloro-2-fluorobenzoate
Molecular FormulaC8H5Cl2FO2
Molecular Weight223.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1F)Cl)Cl
InChIInChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3
InChIKeyBVXLFQKQGPBVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,5-Dichloro-2-fluorobenzoate (CAS 1214336-81-8): Core Identity and Structural Class for Sourcing Decisions


Methyl 4,5-dichloro-2-fluorobenzoate (CAS 1214336-81-8, MFCD14698031) is a tri-halogenated benzoate ester with the molecular formula C₈H₅Cl₂FO₂ and a molecular weight of 223.03 g/mol . The aromatic ring bears chlorine atoms at positions 4 and 5, a fluorine atom at position 2, and a methyl ester at position 1 — generating an electron-deficient ring system that governs its reactivity profile . It belongs to the class of halogenated benzoate esters widely employed as synthetic intermediates in pharmaceutical and agrochemical research, where the precise substitution pattern critically determines downstream coupling selectivity, metabolic stability, and physicochemical properties of final drug candidates [1].

Why Regioisomeric Fluorochlorobenzoates Cannot Be Interchanged: The Case of Methyl 4,5-Dichloro-2-fluorobenzoate


Within the family of dichloro-fluorobenzoate regioisomers — including methyl 2,4-dichloro-5-fluorobenzoate (CAS 128800-56-6) and methyl 3,4-dichloro-2-fluorobenzoate (CAS 1279707-12-8) — the position of each halogen substituent fundamentally alters the electronic landscape of the aromatic ring, directing electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactivity to different sites . The 4,5-dichloro-2-fluoro pattern places two electron-withdrawing chlorine atoms in a contiguous meta/para relationship to the ester, while the ortho-fluorine provides a strong inductive effect that further polarizes the ring [1]. These electronic differences translate into measurable variations in LogP, boiling point, and density that affect purification strategy, formulation solubility, and downstream synthetic yields — making simple regioisomeric substitution scientifically indefensible without explicit comparative validation data .

Quantitative Differentiation Evidence: Methyl 4,5-Dichloro-2-fluorobenzoate vs. Closest Structural Analogs


Predicted Lipophilicity (ACD/LogP) Comparison: Methyl 4,5-Dichloro-2-fluorobenzoate vs. Methyl 2,4-Dichloro-5-fluorobenzoate

Methyl 4,5-dichloro-2-fluorobenzoate is predicted to exhibit a lower LogP than its 2,4-dichloro-5-fluoro regioisomer due to the differing spatial arrangement of halogen substituents. The 4,5-dichloro-2-fluoro pattern, with the fluorine ortho to the ester, is expected to reduce overall lipophilicity relative to the 2,4-dichloro-5-fluoro isomer, which carries a chlorine at the ortho position. This LogP difference has implications for chromatographic retention, aqueous solubility, and membrane permeability in biological assays [1].

Lipophilicity LogP Drug-likeness ADME

Predicted Boiling Point Differentiation: Impact on Distillation-Based Purification Strategy

The boiling point of methyl 4,5-dichloro-2-fluorobenzoate is predicted to be appreciably higher than that of its 2,4-dichloro-5-fluoro regioisomer. The contiguous 4,5-dichloro substitution pattern increases molecular polarizability and intermolecular interactions more effectively than the 2,4-dichloro arrangement, resulting in a higher predicted boiling point. This difference directly impacts the choice of purification method: vacuum distillation conditions that are effective for the 2,4,5-isomer may be unsuitable or require significantly higher temperatures for the 4,5,2-isomer .

Boiling point Purification Distillation Process chemistry

Commercial Purity Specification and Batch Quality Documentation: Supplier Comparison

Methyl 4,5-dichloro-2-fluorobenzoate is available from multiple suppliers at purities ranging from 95% to 98%, with select vendors providing batch-specific quality documentation including NMR, HPLC, and GC analyses. In contrast, the ethyl ester analog (ethyl 4,5-dichloro-2-fluorobenzoate, CAS 1214375-94-6) has more limited commercial availability and fewer suppliers offering analytical certificates. The methyl ester's broader supplier base and validated purity specifications reduce procurement risk and ensure batch-to-batch consistency for reproducible synthetic outcomes .

Purity Quality assurance Procurement Batch consistency

Synthetic Intermediate Utility: Regioselective Cross-Coupling Potential of the 4,5-Dichloro-2-fluoro Scaffold

The 4,5-dichloro-2-fluorobenzoate scaffold provides two electronically differentiated leaving groups: C–Cl bonds (weaker, bond dissociation energy ~397 kJ/mol) and a C–F bond (stronger, BDE ~526 kJ/mol). This inherent difference enables sequential, chemoselective cross-coupling — the chlorine atoms at positions 4 and 5 can be selectively engaged in Suzuki-Miyaura or nickel-catalyzed reactions while the fluorine at position 2 remains intact under milder conditions. In the 2,4-dichloro-5-fluoro regioisomer, an ortho-chlorine adjacent to the ester may undergo unintended nucleophilic substitution or steric interference during coupling, altering reaction outcomes [1].

Cross-coupling Suzuki-Miyaura Regioselectivity C–Cl vs C–F activation

Acid vs. Ester Form: Procurement Advantages of the Methyl Ester for Direct Synthetic Use

Procuring the pre-formed methyl ester eliminates the need for a separate esterification step when the target synthetic sequence requires a protected carboxyl group. The alternative — purchasing 4,5-dichloro-2-fluorobenzoic acid (CAS 289039-49-2) and performing in-house esterification — adds one synthetic step with typical yields of 85–95% and requires acid catalysis and reflux conditions. The methyl ester is directly compatible with organometallic reagents and reducing agents that would be incompatible with the free carboxylic acid .

Esterification Synthetic efficiency Step economy Protecting group strategy

Evidence-Backed Application Scenarios for Methyl 4,5-Dichloro-2-fluorobenzoate Procurement


Medicinal Chemistry: Sequential Diversification via Chemoselective Cross-Coupling

The two electronically equivalent yet sterically distinct C–Cl bonds at positions 4 and 5 enable sequential Suzuki-Miyaura or Negishi coupling to introduce two different aryl or heteroaryl groups while the ortho-fluorine remains intact as a metabolically stable bioisostere. This strategy is directly applicable to the synthesis of biaryl-containing drug candidates where fluorine substitution improves metabolic stability and target binding [1].

Agrochemical Intermediate: Herbicide and Fungicide Scaffold Construction

Halogenated benzoate esters with the 4,5-dichloro-2-fluoro pattern serve as key intermediates in herbicide synthesis, where the electron-deficient aromatic ring mimics natural substrate transition states in plant-specific enzyme targets. The methyl ester provides a convenient protecting group that can be hydrolyzed late-stage to reveal the carboxylic acid pharmacophore .

Process Chemistry: Pre-Protected Building Block for Multi-Kilogram Campaigns

For scale-up campaigns where the target molecule contains a benzoic acid moiety, purchasing the methyl ester eliminates the need for large-scale Fischer esterification, avoiding the associated engineering controls for strong acid handling, reflux operations, and aqueous workup. The 95–98% commercial purity with batch QC documentation supports direct use in GMP-adjacent intermediate production .

Photocatalytic Hydrodefluorination (HDF) Substrate for Fluorination Pattern Exploration

Recent advances in photocatalytic HDF chemistry have demonstrated that halogenated benzoates can be selectively defluorinated or dechlorinated to access otherwise difficult-to-synthesize fluorination patterns. The 4,5-dichloro-2-fluoro scaffold, with its differentiated C–Cl and C–F bonds, could serve as a versatile starting material for generating partially fluorinated benzoate libraries via sequential dehalogenation [1].

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